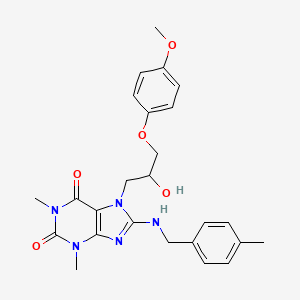
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H29N5O5 and its molecular weight is 479.537. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine class. Its structure includes several functional groups that may contribute to its biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H23N5O3, indicating the presence of 18 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms. The structural features include:
- Purine core : A bicyclic structure that is characteristic of many biologically active compounds.
- Hydroxyl and methoxy groups : These groups suggest potential interactions with biological systems.
Anticancer Potential
Research indicates that compounds with similar structural features to this purine derivative may exhibit anticancer properties. For instance:
- A study on related purine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including HCT116 and MCF-7 cells, with IC50 values indicating potent antiproliferative activity .
- The mechanism of action often involves the induction of apoptosis and inhibition of cell migration through pathways such as the Wnt signaling pathway .
Antidiabetic Effects
Phenolic compounds related to this structure have been shown to possess antidiabetic properties. For example:
- 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA) , a metabolite derived from similar structures, has demonstrated benefits in metabolic homeostasis and lipid metabolism in animal models .
The biological activity of this compound may be attributed to its ability to interact with various cellular receptors and pathways:
- Receptor Interactions : Similar compounds have been shown to activate receptors involved in metabolic regulation and inflammation, such as the GPR41 receptor .
- Cell Cycle Regulation : Compounds with purine structures often affect cell cycle progression, leading to cell cycle arrest at specific phases (e.g., G1 phase) which is crucial for their anticancer effects .
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, we can compare it with other known purine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Acyclovir | Purine derivative | Antiviral |
| Caffeine | Methylated purine | Stimulant |
| Theophylline | Methylated xanthine | Bronchodilator |
These comparisons highlight the diversity within purine derivatives while emphasizing the unique structural modifications present in the target compound that may confer distinct biological properties.
Case Studies
- Anticancer Activity : In vitro studies have shown that related compounds can significantly reduce cell viability in cancer cell lines. For instance, a derivative exhibited an IC50 value of 0.43 µM against HCT116 cells, indicating strong anticancer potential .
- Metabolic Benefits : Research on HMPA has demonstrated its ability to suppress triglyceride accumulation and improve lipid metabolism in models of obesity .
Properties
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O5/c1-16-5-7-17(8-6-16)13-26-24-27-22-21(23(32)29(3)25(33)28(22)2)30(24)14-18(31)15-35-20-11-9-19(34-4)10-12-20/h5-12,18,31H,13-15H2,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIAGGDMRGKPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N2CC(COC4=CC=C(C=C4)OC)O)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














